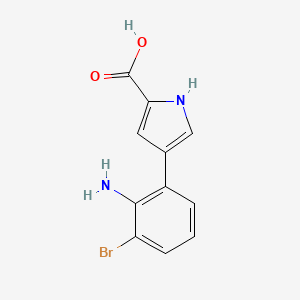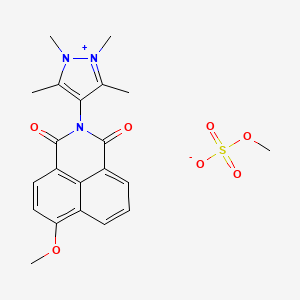
4-(6-Methoxy-1,3-dioxo-1H-benz(de)isoquinolin-2(3H)-yl)-1,2,3,5-tetramethyl-1H-pyrazolium methyl sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Methoxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,2,3,5-tetramethyl-1H-pyrazol-2-ium methyl sulfate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a benzo[de]isoquinoline core and a pyrazolium moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,2,3,5-tetramethyl-1H-pyrazol-2-ium methyl sulfate typically involves multiple steps:
Formation of the Benzo[de]isoquinoline Core: The initial step involves the synthesis of the benzo[de]isoquinoline core.
Functionalization: The free amino groups on the benzo[de]isoquinoline core are further functionalized to form imines, amines, thioureas, and hydrazones.
Formation of the Pyrazolium Moiety: The pyrazolium moiety is introduced through a series of reactions involving methylation and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-(6-Methoxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,2,3,5-tetramethyl-1H-pyrazol-2-ium methyl sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a fluorescent chemosensor. Its ability to selectively bind to certain ions makes it useful in detecting and quantifying biological molecules .
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its interactions with biological targets suggest possible applications in drug development.
Industry
In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(6-Methoxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,2,3,5-tetramethyl-1H-pyrazol-2-ium methyl sulfate involves its interaction with specific molecular targets. The compound can bind to metal ions and other molecules through its functional groups, leading to changes in their chemical and physical properties. This interaction is often mediated by photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) mechanisms .
類似化合物との比較
Similar Compounds
Benzo[de]isoquinoline-1,3-dione Derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
Pyrazolium Compounds: Compounds with a pyrazolium moiety also show similar reactivity and applications.
Uniqueness
The uniqueness of 4-(6-Methoxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,2,3,5-tetramethyl-1H-pyrazol-2-ium methyl sulfate lies in its combined structure, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
特性
CAS番号 |
60317-11-5 |
|---|---|
分子式 |
C20H20N3O3.CH3O4S C21H23N3O7S |
分子量 |
461.5 g/mol |
IUPAC名 |
6-methoxy-2-(1,2,3,5-tetramethylpyrazol-2-ium-4-yl)benzo[de]isoquinoline-1,3-dione;methyl sulfate |
InChI |
InChI=1S/C20H20N3O3.CH4O4S/c1-11-18(12(2)22(4)21(11)3)23-19(24)14-8-6-7-13-16(26-5)10-9-15(17(13)14)20(23)25;1-5-6(2,3)4/h6-10H,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChIキー |
JXIZXMBSDPHRLL-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C(=[N+](N1C)C)C)N2C(=O)C3=C4C(=C(C=C3)OC)C=CC=C4C2=O.COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


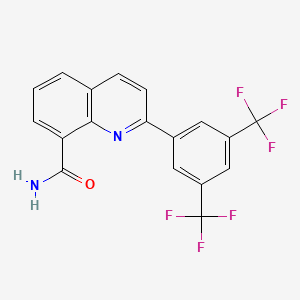

![(2S,6R)-2-Methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B12886158.png)
![(1R)-2-(2'-(Dicyclohexylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12886170.png)
![1-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B12886184.png)
![Di-tert-butyl(2',4',6'-tricyclohexyl-3-methoxy-6-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12886188.png)
![N-{4-[(Pyridin-4-yl)amino]phenyl}-4-[(quinolin-4-yl)amino]benzamide](/img/structure/B12886190.png)
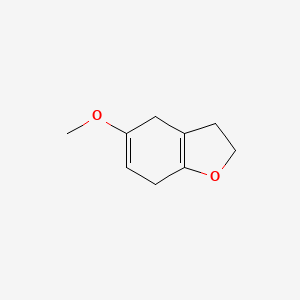
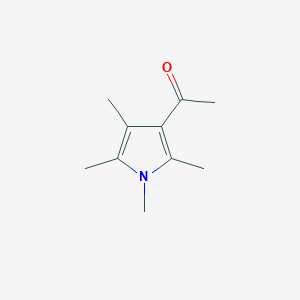
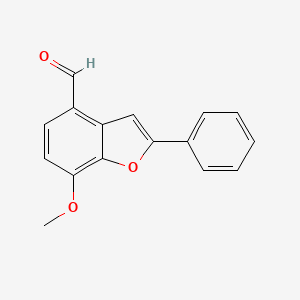
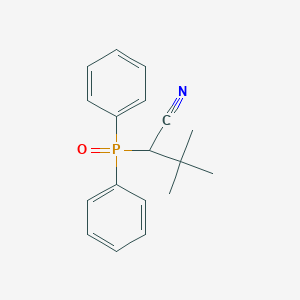
![2-(6,7-Dihydroxybenzo[d]isoxazol-3-yl)acetamide](/img/structure/B12886235.png)

